![molecular formula C13H20O3 B14529511 Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate CAS No. 62853-93-4](/img/structure/B14529511.png)
Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,3-dimethyl-2-oxobicyclo[221]heptan-1-yl)acetate is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of furan with an olefinic or acetylenic dienophile . The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like N-iodosuccinimide (NIS) to facilitate the iodoetherification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalytic hydrogenation and isomerization steps are also employed to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A compound with a similar bicyclic structure known for its biological activity as a vesicant.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic framework and exhibit similar chemical reactivity.
Uniqueness
Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
62853-93-4 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 2-(3,3-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C13H20O3/c1-4-16-10(14)8-13-6-5-9(7-13)12(2,3)11(13)15/h9H,4-8H2,1-3H3 |
InChI Key |
PVLFSCCYIALSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC12CCC(C1)C(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({ethoxy[(prop-2-en-1-yl)sulfanyl]phosphoryl}oxy)benzoate](/img/structure/B14529434.png)
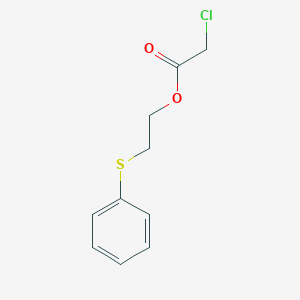
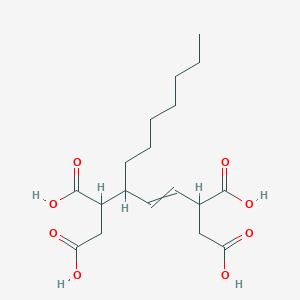
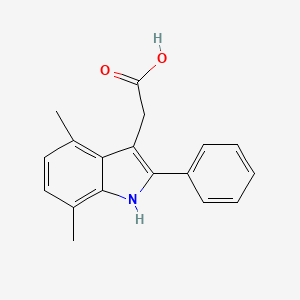
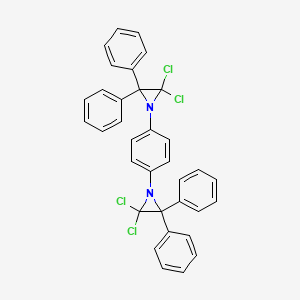
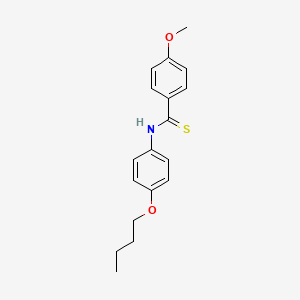
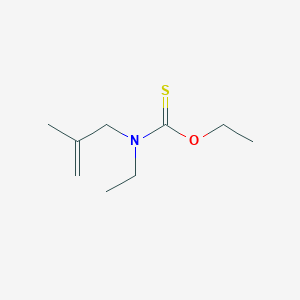
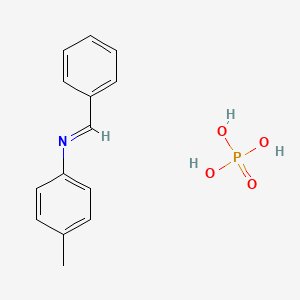
phosphanium chloride](/img/structure/B14529461.png)
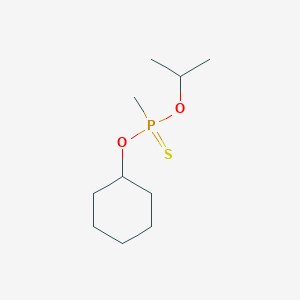
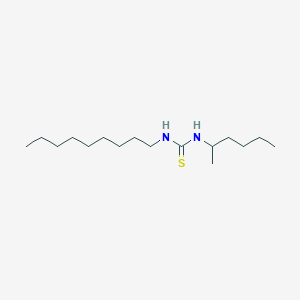
![2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14529487.png)
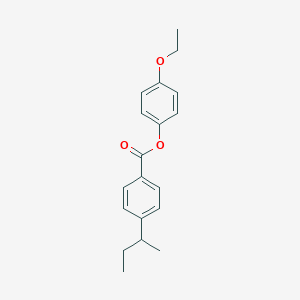
![5-Chlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14529501.png)
